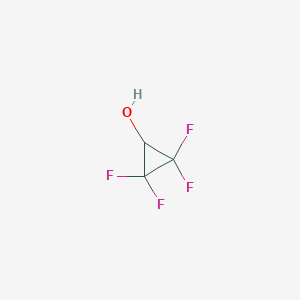

2,2,3,3-Tetrafluorocyclopropan-1-ol

Description

Properties

IUPAC Name |

2,2,3,3-tetrafluorocyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O/c4-2(5)1(8)3(2,6)7/h1,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGBSGJCWLBSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402837-95-8 | |

| Record name | 2,2,3,3-tetrafluorocyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2,2,3,3 Tetrafluorocyclopropan 1 Ol Reactivity and Ring Transformations

Ring-Opening Reactions of Fluorinated Cyclopropanols

The opening of the strained three-membered ring is a key reaction pathway for 2,2,3,3-tetrafluorocyclopropan-1-ol. This can be achieved through several mechanistic routes, including radical-mediated and transition metal-catalyzed processes. The regioselectivity and chemoselectivity of these reactions are critical aspects that determine the structure of the resulting products.

Radical-mediated ring-opening of cyclopropanols can be initiated by various radical precursors. The process typically involves the formation of a carbon-centered radical, which then undergoes β-scission to cleave a C-C bond of the cyclopropane (B1198618) ring. In the context of fluorinated cyclopropanols, the presence of fluorine atoms significantly influences the stability of the radical intermediates and the subsequent reaction pathways.

Visible light photoredox catalysis has emerged as a powerful tool for initiating such radical processes under mild conditions. nih.gov The mechanism often involves the generation of a radical that adds to a π-system, followed by an elimination step. nih.gov For instance, radical addition to a trifluoromethyl-substituted alkene can lead to a carbon-centered radical, which, after reduction and subsequent β-fluoride elimination, yields a gem-difluoroalkene. rsc.org While direct studies on this compound are limited, analogies can be drawn from the behavior of other strained fluorinated rings. The high ring strain of the cyclopropane ring would facilitate the ring-opening step.

A general pathway for radical-mediated ring-opening is depicted below:

Initiation: A radical initiator generates a reactive radical species.

Addition/Abstraction: The radical can either add to a functional group or abstract an atom (e.g., a hydrogen from the hydroxyl group) to generate a cyclopropoxy radical.

β-Scission: The resulting radical undergoes rapid ring-opening via cleavage of one of the C-C bonds to relieve ring strain. The regioselectivity of this cleavage is influenced by the stability of the resulting radical.

Propagation/Termination: The newly formed radical can propagate the chain or be terminated.

Copper-mediated atom transfer radical polymerization has been utilized for the controlled ring-opening polymerization of vinylcyclopropanes, resulting primarily in 1,5-ring-opening. rsc.org This highlights the potential for controlled radical-mediated transformations of cyclopropane derivatives.

Transition metal catalysis provides a versatile platform for the ring-opening of cyclopropanols, offering control over reaction conditions and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are known to mediate the ring-opening of cyclopropanes. For instance, copper-mediated atom transfer radical polymerization has been shown to induce the ring-opening of vinylcyclopropane (B126155). rsc.org This suggests that similar copper-catalyzed radical pathways could be applicable to this compound, potentially leading to ring-opened polymeric structures or functionalized linear chains.

Palladium-Catalyzed Reactions: Palladacycles have been shown to be effective catalysts for the ring-opening of oxabicyclic alkenes. thieme-connect.de The nature of the carbon-palladium bond (sp² vs. sp³) in the palladacycle can influence the selectivity between ring-opening and addition products. thieme-connect.de While this specific example does not involve a cyclopropanol (B106826), it demonstrates the principle of palladium-catalyzed ring-opening of strained rings. A plausible mechanism for the palladium-catalyzed ring-opening of a fluorinated cyclopropanol could involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into a C-C bond of the cyclopropane ring.

Intermediate Formation: This forms a palladacyclobutane intermediate.

Reductive Elimination/β-Hydride Elimination: The intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield the final ring-opened product and regenerate the palladium(0) catalyst.

The presence of the hydroxyl group and fluorine atoms on the cyclopropane ring would likely influence the initial coordination of the metal and the subsequent steps of the catalytic cycle.

The regioselectivity of ring-opening in fluorinated cyclopropanols is a critical consideration, as cleavage of different C-C bonds leads to distinct products. In the case of this compound, the two C-C bonds adjacent to the hydroxyl-bearing carbon are electronically distinct from the C-C bond between the two CF₂ groups.

Several factors influence the regioselectivity:

Steric Effects: Nucleophilic or metallic reagents may preferentially attack the less sterically hindered carbon atom.

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms polarizes the C-C bonds and can direct the approach of reagents. In the ring-opening of hexafluoropropylene oxide, nucleophilic attack preferentially occurs at the more substituted β-carbon due to stabilizing negative hyperconjugation and strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. mdpi.com

Stability of Intermediates: The ring-opening will favor the pathway that leads to the more stable radical or organometallic intermediate.

Chemoselectivity refers to the preferential reaction of one functional group over another. For this compound, the key challenge is to achieve selective ring-opening without promoting undesired C-F bond cleavage. The choice of catalyst and reaction conditions is paramount in controlling chemoselectivity. For example, yttrium triflate has been used as a catalyst for the chemoselective C-C bond cleavage in the ring-opening of donor-acceptor oxiranes with N-heteroaromatics. rsc.org

| Catalyst System | Substrate Type | Predominant Selectivity | Ref. |

| Y(OTf)₃ | Donor-Acceptor Oxiranes | Chemoselective C-C bond cleavage | rsc.org |

| Palladacycles (sp² C-Pd) | Oxabicyclic Alkenes | Ring-Opening | thieme-connect.de |

| Palladacycles (sp³ C-Pd) | Oxabicyclic Alkenes | Addition | thieme-connect.de |

Transformations Involving Carbon-Fluorine Bond Cleavage in Fluorinated Cyclopropanes

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective cleavage a significant challenge. rsc.org However, the activation and functionalization of C-F bonds in fluorinated compounds, including cyclopropanes, opens up new avenues for the synthesis of partially fluorinated molecules.

The activation of a single C-F bond in a polyfluorinated system like this compound would lead to a monodefluorinated and functionalized product. This can be achieved through various strategies, often involving transition metals or strong Lewis acids. scispace.com

Transition metal complexes can activate C-F bonds through oxidative addition. For example, a niobium(III) imido complex has been shown to react with fluoroarenes to yield niobium(V) aryl fluorides through C-F activation. researchgate.net While this is an example with aromatic C-F bonds, similar principles could apply to the C(sp³)-F bonds in our target molecule, likely requiring more forcing conditions due to the higher bond strength.

Another approach involves the use of strong Lewis acids to abstract a fluoride (B91410) ion, generating a carbocationic intermediate that can be trapped by a nucleophile. scispace.com The high acidity of reagents like magic acid (FSO₃H·SbF₅) has been utilized to convert 1,1-difluoroalkenes into desired products via the generation of CF₂ cations. scispace.com

The cleavage of two C-F bonds from the same carbon atom (geminal C-F bonds) in a CF₂ group is a powerful transformation that can lead to the formation of new C=C or C=O bonds.

One prominent pathway for double C-F bond cleavage is β-fluoride elimination from an α-CF₃ carbanion, which results in a gem-difluoroalkene. rsc.org This type of transformation is often seen in reactions of α-trifluoromethyl styrenes. rsc.org While this compound does not possess a trifluoromethyl group, the principles of fluoride elimination from fluorinated carbanions are relevant.

Photocatalytic methods have also been developed for the double C-F bond cleavage of trifluoromethyl alkenes to generate gem-difluoroalkenes, which can then undergo further transformations. nih.gov A photocatalytic decarboxylative/defluorinative annulation reaction has been demonstrated where a trifluoromethyl alkene is first converted to a gem-difluoroalkene, followed by the cleavage of a second C-F bond. nih.gov

The following table summarizes different strategies for C-F bond cleavage:

| Method | Reagent/Catalyst | Substrate Type | Transformation | Ref. |

| Electroreduction | Ni catalyst | α-trifluoromethyl styrenes | gem-difluoromethyl alkene formation | rsc.org |

| Lewis Acid | EtAlCl₂ | (Trifluoromethyl)alkenes | 3,3-difluoroallylation | scispace.com |

| Photoredox Catalysis | Visible light photocatalyst | Trifluoromethyl alkenes | gem-difluoroalkene formation | nih.gov |

| Metal-mediated | Niobium(III) imido complex | Fluoroarenes | Monodefluorination | researchgate.net |

Divergent Reaction Pathways and Product Diversification

The reactivity of strained ring systems like cyclopropanes can be channeled through divergent pathways to achieve significant product diversification from a common precursor. By modifying reaction conditions, catalysts, or reagents, a single starting material can be transformed into a variety of structurally distinct molecules. This principle is particularly relevant for functionalized cyclopropanes, where the interplay of strain and substituent effects can be finely tuned.

For instance, the reaction cascade of certain cyclobutanol-derived intermediates can be highly modular, allowing for the interception of intermediates to generate a broad platform of structural diversity. uwindsor.ca This modularity enables the synthesis of different fluorinated motifs from a single starting point. uwindsor.ca Similarly, silver-catalyzed ring-opening of cyclopropanone (B1606653) hemiaminals, which are derived from cyclopropanone equivalents, demonstrates remarkable divergence. While the primary reaction with an amine nucleophile yields β-fluoroamides, substituting the nucleophile with an alcohol or a hydride source can lead to the formation of β-fluoroesters and γ-fluoroalcohols, respectively, all from a common N-acylpyrazole intermediate. acs.org

Further illustrating this concept, the thermal reactions of 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles showcase substrate-specific cyclization pathways. chemrxiv.org A thermal ring opening and subsequent rearrangement form a reactive ketenimine intermediate. chemrxiv.org Depending on the initial acyl substituent, this intermediate can cyclize into a range of complex trifluoromethylated heterocycles, including cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, and 1,3-oxazin-6-ones. chemrxiv.org

The choice of catalyst can also dictate the reaction outcome. In rearrangements of cyclopropyl-substituted fluoroepoxides, a catalytic amount of benzoic acid promotes a 1,5-fluorine migration, whereas heating with potassium carbonate (K₂CO₃) results in a 1,2-fluorine migration. nih.gov This highlights how a switch from acidic to basic conditions can completely alter the rearrangement pathway and the final product structure. nih.gov

Table 1: Examples of Divergent Pathways from Cyclopropyl (B3062369) Precursors

| Starting Material/Intermediate | Reagent/Condition | Product Type | Reference |

| Cyclopropanone Hemiaminal | Pyrazole, Ag(I) catalyst, Amine | β-Fluoroamide | acs.org |

| Cyclopropanone Hemiaminal | Pyrazole, Ag(I) catalyst, Alcohol | β-Fluoroester | acs.org |

| Cyclopropanone Hemiaminal | Pyrazole, Ag(I) catalyst, Hydride | γ-Fluoroalcohol | acs.org |

| 5-Acylated N-Fluoroalkyl Triazole | Microwave Heating | Trifluoromethylated Fused Heterocycles | chemrxiv.org |

| Cyclopropyl-substituted Fluoroepoxide | Benzoic Acid (catalytic) | Product of 1,5-Fluorine Migration | nih.gov |

| Cyclopropyl-substituted Fluoroepoxide | K₂CO₃, Heat | Product of 1,2-Fluorine Migration | nih.gov |

Rearrangement Reactions of Fluorinated Cyclopropanols and Precursors

Acid-Catalyzed Rearrangements of Fluorinated Cyclopropyl Derivatives

Acid catalysis provides a powerful tool for initiating the rearrangement of fluorinated cyclopropyl systems through ring-opening reactions. The high strain energy of the cyclopropane ring, combined with the electronic effects of fluorine substituents, makes these molecules susceptible to acid-promoted transformations, often proceeding through carbocationic intermediates.

A general method involves the use of a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes at room temperature. researchgate.net This system is effective for a wide range of cyclopropanes and nucleophiles, including arenes, azides, and alcohols. researchgate.net The Brønsted acidity of the reaction medium can facilitate dehydration and rearrangement, potentially via transient cyclopropylcarbinyl cations, to generate new fluorinated structures. uwindsor.ca

In the case of cyclopropyl-substituted fluoroepoxides, a mild Brønsted acid like benzoic acid is sufficient to catalyze a rearrangement involving a 1,5-fluorine migration. nih.gov This process is believed to proceed via a carbocation intermediate, highlighting the role of the acid in facilitating the heterolytic cleavage necessary for cation formation. nih.gov More complex cascades can also be initiated by acid catalysis. For example, the treatment of 1,3-diaryl cyclobutanols under Brønsted acid conditions can trigger an acid-catalyzed unmasking and fluorination sequence, generating a homoallylic fluoride. uwindsor.ca This intermediate can then undergo further rearrangements, demonstrating a sequence of acid-driven transformations. uwindsor.ca

The choice of Lewis acid can also be critical. In the 1,3-halochalcogenation of cyclopropane dicarboxylates, various Lewis acids were tested, with magnesium iodide proving to be the most effective catalyst for the ring-opening addition process. nih.gov

Thermally Induced Rearrangement Pathways (e.g., Vinylcyclopropane Rearrangements)

Thermal activation offers another major pathway for the rearrangement of fluorinated cyclopropanes. The vinylcyclopropane rearrangement (VCPR), a ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene, is a classic example of this reactivity. wikipedia.orgnih.gov This pericyclic reaction can also proceed through a diradical-mediated two-step mechanism, with the operative pathway being highly dependent on the specific substrate. wikipedia.org

The presence of fluorine atoms significantly influences the conditions and outcomes of these thermal rearrangements. In a study of the thermal VCPR of ethyl 3-(1'(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate, rearrangements were observed by ¹⁹F NMR at temperatures between 100–180 °C. nih.gov The reaction demonstrated high stereospecificity; the trans-E isomer underwent a near-quantitative rearrangement to the corresponding difluorocyclopentene. nih.gov In contrast, the isomeric Z-alkenoates did not undergo the VCPR even at higher temperatures. nih.gov

Interestingly, the stereochemistry of the cyclopropane ring also dictated the reaction pathway. While trans-cyclopropanes underwent the expected VCPR, the corresponding cis-isomers preferentially engaged in a researchgate.netresearchgate.net-rearrangement to yield benzocycloheptadiene derivatives. nih.gov This divergence underscores the subtle stereoelectronic effects that govern thermally induced pathways in fluorinated systems. The thermal decomposition of highly fluorinated cyclopropanes, such as hexafluorocyclopropane, can also occur via extrusion of difluorocarbene at elevated temperatures (70-190 °C). acs.org Pyrolysis of other strained fluorocarbons can lead to a variety of decomposition products, often involving reaction with the vessel material at high temperatures. nih.govrsc.org

Table 2: Thermally Induced Rearrangements of a Fluorinated Vinylcyclopropane System nih.gov

| Substrate Isomer | Temperature | Pathway | Outcome |

| trans-E | 100–180 °C | Vinylcyclopropane Rearrangement | Near quantitative yield of difluorocyclopentene |

| cis-E | 100–180 °C | researchgate.netresearchgate.net-Rearrangement | Formation of benzocycloheptadiene species |

| trans-Z | up to 180 °C | No Reaction | No VCPR observed |

| cis-Z | up to 180 °C | No Reaction | No VCPR observed |

Homoenolate Chemistry and Its Application in Fluorinated Cyclopropanol Transformations

Cyclopropanols are valuable synthetic precursors to metal homoenolates, which are uniquely useful organometallic intermediates for the synthesis of β-functionalized carbonyl compounds. researchgate.netoup.com The generation of a homoenolate involves a metal-catalyzed ring-opening of the cyclopropanol, which can be achieved with a variety of metals, including zinc, copper, rhodium, and ruthenium. oup.comacs.org While silylated cyclopropanes (siloxycyclopropanes) have historically been used, unprotected cyclopropanols have emerged as attractive and direct precursors for catalytically generated homoenolates. uwindsor.caoup.com

The application of this chemistry to a highly fluorinated substrate like this compound is influenced by the strong electron-withdrawing nature of the fluorine atoms. Fluorine substituents are known to significantly affect both the structure and reactivity of cyclopropanes. acs.org The C-C bonds in the tetrafluorocyclopropane ring are polarized and potentially weakened, which could facilitate the ring-opening step required for homoenolate formation.

The general mechanism involves coordination of the cyclopropanol to a metal catalyst, followed by deprotonation and ring-opening to form the metal homoenolate. acs.org In the case of this compound, the acidity of the hydroxyl proton would be significantly increased by the inductive effect of the proximal fluorine atoms, potentially facilitating the initial deprotonation step.

Recent studies have also identified a more complex reactive species termed an "enolized homoenolate". chemrxiv.orgacs.org This intermediate is generated via deprotonation of the initial homoenolate, creating a key bis-nucleophilic species. acs.org This "enolized homoenolate" can then undergo reactions such as α-allylation, followed by regeneration of the cyclopropane ring, allowing for functionalization while retaining the three-membered ring. chemrxiv.orgacs.org The high degree of fluorination in this compound would likely have a profound impact on the stability and nucleophilicity of any resulting homoenolate or enolized homoenolate intermediate, influencing its subsequent reaction pathways.

Table 3: Metals Used in Catalytic Homoenolate Generation from Cyclopropanols oup.com

| Metal/Catalyst System | Transformation Type |

| Zinc-based catalysts | C-C and C-Heteroatom bond formation |

| Copper-based catalysts | C-C and C-Heteroatom bond formation |

| Group 10 Metals (Ni, Pd, Pt) | Cross-coupling reactions |

| Group 9 Metals (Co, Rh, Ir) | Carbonylations, addition reactions |

| Ruthenium-based catalysts | Hydrogen transfer reactions |

Advanced Computational Chemistry and Theoretical Studies of 2,2,3,3 Tetrafluorocyclopropan 1 Ol and Fluorinated Cyclopropanes

Quantum Chemical Characterization of Fluorinated Cyclopropane (B1198618) Strain Energy

The inherent ring strain of the cyclopropane framework is a defining feature of its chemistry. Fluorination significantly modulates this strain energy, a phenomenon that has been quantified using quantum chemical calculations. Ab initio Hartree-Fock calculations have been employed to study the complete series of fluorinated cyclopropanes, from mono- to hexafluorocyclopropane. researchgate.net These studies reveal that the introduction of fluorine atoms into the cyclopropane ring leads to an increase in the p-character of the corresponding carbon atom's orbitals, resulting in notable deformations of the molecular geometry. researchgate.net

A direct consequence of these geometric and electronic perturbations is a substantial increase in the ring strain energy. For instance, the strain energy, estimated from the theoretical heat of hydrogenation, increases significantly from cyclopropane to its fluorinated derivatives. This increased strain in molecules like gem-difluorocyclopropanes contributes to their heightened chemical reactivity, which is harnessed for various synthetic applications. researchgate.net It is well-established that while cyclopropane and cyclobutane (B1203170) have nearly equal strain energies, perfluorination markedly raises the strain in the three-membered ring. researchgate.net

Table 1: Comparison of Calculated Strain Energies

| Compound | Estimated Strain Energy (kcal/mol) | Method of Estimation |

|---|---|---|

| Cyclopropane | 27.1 | Theoretical Heat of Hydrogenation |

| 1,1-Difluorocyclopropane | 42.4 | Theoretical Heat of Hydrogenation |

Data sourced from theoretical calculations on fluorinated cyclopropanes. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms of fluorinated cyclopropanes. umn.edu It allows chemists to model reaction pathways, analyze transition states, and predict the outcomes of chemical transformations with a high degree of accuracy. umn.eduacs.org

DFT calculations are crucial for mapping the potential energy surface of a reaction, identifying intermediate structures, and locating the transition states that connect them. A transition state is characterized as a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations that show one single imaginary frequency. e-journals.in The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter that governs the reaction rate. e-journals.in

For example, DFT has been used to clarify the mechanism of B(C₆F₅)₃-catalyzed cyclopropanation reactions. acs.org By calculating and comparing the energy barriers of different potential pathways (e.g., N-, C-, or O-bound activation), researchers can identify the most plausible reaction mechanism. acs.org In one such study, the removal of N₂ was identified as the rate-limiting step, and the calculated results were in good agreement with experimental observations. acs.org Similar DFT approaches have been applied to study the hydroalumination of cyclopropane, which proceeds through a four-centered transition state, and the ring-opening hydroarylation of cyclopropanes. e-journals.inresearchgate.net

Table 2: Example of DFT in Mechanism Elucidation - B(C₆F₅)₃ Catalyzed Cyclopropanation

| Proposed Pathway | Key Feature | Calculated Outcome |

|---|---|---|

| N-bound Boron Activation | Boron catalyst binds to nitrogen of aryldiazodiacetate | Higher energy barrier |

| C-bound Boron Activation | Boron catalyst binds to carbon of aryldiazodiacetate | Higher energy barrier |

| O-bound Boron Activation | Boron catalyst binds to oxygen of aryldiazodiacetate | Lowest energy barrier; most plausible pathway |

| Uncatalyzed Reaction | Reaction proceeds without boron catalyst | Highest energy barrier |

Conceptual data based on DFT studies clarifying reaction mechanisms by comparing activation energies of possible pathways. acs.org

Beyond identifying reaction pathways, DFT is a powerful predictive tool for understanding the regio- and stereoselectivity of reactions involving fluorinated cyclopropanes. acs.org The unique structural rigidity of the cyclopropane ring, combined with the potent electronic effects of fluorine, makes stereocontrol a critical aspect of their synthesis. nih.gov

Computational models can explain the origins of diastereoselectivity by analyzing the transition state geometries. For instance, in B(C₅F₅)₃-catalyzed cyclopropanation, high diastereoselectivity was attributed to a combination of steric hindrance between the aryl group of the styrene (B11656) and the bulky borane (B79455) catalyst, along with favorable π–π stacking interactions. acs.org These factors lead to a lower energy transition state for the formation of one diastereomer over the other. acs.org DFT has also been instrumental in understanding the chemoselectivity of cyclization reactions that can lead to either trans-cyclopropanes or other heterocyclic scaffolds depending on the substrate. nih.gov Furthermore, computational studies can rationalize the influence of substituents on reaction efficiency, where both steric and electronic effects play a pivotal role in determining the outcome of transformations involving gem-difluorocyclopropanes. acs.org

Electronic Structure Analysis of Fluorine Effects

The substitution of hydrogen with fluorine dramatically alters the electronic structure of organic molecules. nih.gov The high electronegativity of fluorine introduces strong inductive effects, while its lone pairs can participate in mesomeric effects, profoundly influencing molecular properties and reactivity. nih.govrsc.org

Fluorine's strong electron-withdrawing capability generally leads to a stabilization (lowering of energy) of the molecular orbitals (MOs). nih.gov This effect applies to both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is a critical factor in determining a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

In studies on D-A type polymers, replacing a hydrogen or other group with a fluorine atom was shown to efficiently reduce the energy levels of both the HOMO and LUMO. nih.gov For example, DFT calculations on quinoxaline-based polymers showed that the HOMO/LUMO energy levels of a fluorinated polymer (PBCl-MTQF) were -4.66/-2.38 eV, while a related polymer with a cyano group (PBCl-MTQCN) had levels of -4.73/-2.51 eV, demonstrating the significant stabilizing effect of electronegative substituents. nih.gov This modulation of the frontier orbitals is key to tuning the electronic and optical properties of materials and also controls the reactivity of molecules like 2,2,3,3-Tetrafluorocyclopropan-1-ol in chemical reactions. researchgate.netsemanticscholar.org The approach of a carbene to an alkene to form a cyclopropane, for instance, is rationalized by considering the constructive overlap of the interacting frontier orbitals. youtube.com

Table 3: Theoretical HOMO/LUMO Energy Levels of D-A Polymers

| Polymer | Substituent on Quinoxaline | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Bandgap (eV) |

|---|---|---|---|---|

| PBCl-MTQF | Fluorine (F) | -4.66 | -2.38 | 2.28 |

| PBCl-MTQCN | Cyano (CN) | -4.73 | -2.51 | 2.22 |

Data from DFT simulations showing the effect of electron-withdrawing substituents on frontier orbital energies. nih.gov

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. In fluorinated cyclopropanes, a notable example is the trans-fluorine effect. This effect describes the observation that the electronic influence of a fluorine atom is transmitted differently to substituents positioned cis versus trans to it on the cyclopropane ring. nih.govacs.org

This phenomenon has been leveraged for diastereoselective synthesis. For example, investigations into the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate revealed that the reaction rate was significantly influenced by the stereochemical relationship between the fluorine atom and the ester groups. acs.orgresearchgate.net This stereoelectronic control allowed for the selective synthesis of both cis and trans fluorocyclopropyl analogs of the drug cabozantinib. nih.govacs.org Computational studies can model the orbital interactions responsible for this effect, confirming that despite its small size, fluorine has a significant and predictable influence on the reactivity and conformation of substituents around the cyclopropane ring. acs.org

Computational Design and Prediction of Novel Reactivity and Synthetic Pathways

The computational design and prediction of novel reactivity and synthetic pathways for this compound are critical for unlocking its synthetic potential. Given the high degree of fluorination, this compound is expected to exhibit unique reactivity, which can be systematically explored using theoretical models.

Detailed Research Findings

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the intricate electronic structure of fluorinated cyclopropanes. The introduction of multiple fluorine atoms dramatically alters the properties of the cyclopropane ring. For instance, in gem-difluorocyclopropanes, the ring-strain energy is significantly higher (42.4 kcal mol⁻¹) compared to that of a simple cyclopropane (27.1 kcal mol⁻¹). This increased strain is attributed to the redistribution of s- and p-character in the C-C bonds, leading to a shortening of the C1-C2 bond and a lengthening and weakening of the distal C1-C3 bond. This inherent structural feature makes the distal bond more susceptible to cleavage in ring-opening reactions.

While specific computational data for this compound is not extensively available in the current literature, we can extrapolate from studies on related polyfluorinated cyclopropanes. For instance, the ring-opening reactions of highly fluorinated cyclopropanes with halogens have been shown to proceed at elevated temperatures, yielding 1,3-dihalopolyfluoropropanes. Theoretical calculations can predict the regioselectivity of such reactions by evaluating the activation barriers for the cleavage of different C-C bonds.

Computational models can also predict novel synthetic routes. Retrosynthesis models, combined with prioritization algorithms, can deduce promising pathways for the synthesis of a target chemical. nih.govnih.gov These algorithms consider factors such as structural changes, reaction mechanisms, thermodynamic favorability, and even organism specificity for biocatalytic routes. nih.govnih.gov Such approaches have been successfully applied to predict synthetic pathways for various chemicals, demonstrating high reliability. nih.govnih.gov For a molecule like this compound, these methods could suggest novel precursors and reaction conditions.

The following interactive table presents hypothetical, yet plausible, computational data for the ring-opening of this compound, based on trends observed in related fluorinated systems. This data is intended to be illustrative of the types of insights that computational studies can provide.

Predicted Energetics for Ring-Opening Reactions of this compound

| Reaction Pathway | Proposed Reagent | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) | Predicted Major Product(s) |

|---|---|---|---|---|

| Acid-Catalyzed Ring-Opening | H⁺ (e.g., from TfOH) | 15-20 | -10 to -5 | 1,1,2,2-Tetrafluoro-3-buten-1-ol |

| Base-Catalyzed Ring-Opening | OH⁻ (e.g., from NaOH) | 20-25 | -5 to 0 | 2,3,3-Trifluoro-1-propen-1-olate |

| Reductive Cleavage | LiAlH₄ | 25-30 | -15 to -10 | 1,1,2,2-Tetrafluorobutane-1,4-diol |

| Oxidative Cleavage | O₃, then Me₂S | 18-23 | -20 to -15 | Difluoromalonic acid and Formyl fluoride (B91410) |

Furthermore, computational methods can be used to design novel catalysts for specific transformations. For instance, in silico screening of various transition metal catalysts or organocatalysts can identify candidates that would lower the activation energy for a desired reaction pathway, thus improving reaction efficiency and selectivity.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Fluorinated Cyclopropanols

High-Resolution Spectroscopic Techniques (e.g., Microwave Spectroscopy) for Gas-Phase Structure Determination

High-resolution microwave spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase. nih.gov By measuring the rotational transitions of a molecule, which occur in the microwave region of the electromagnetic spectrum, it is possible to obtain highly accurate rotational constants. These constants are inversely proportional to the molecule's moments of inertia, from which bond lengths, bond angles, and dihedral angles can be derived with exceptional precision.

For a molecule like 2,2,3,3-Tetrafluorocyclopropan-1-ol, microwave spectroscopy would provide invaluable insights into its gas-phase conformation. The technique is sensitive to the mass distribution within the molecule, allowing for the differentiation between various conformers that may exist due to the rotation of the hydroxyl group. Furthermore, the analysis of the spectra of different isotopologues, for instance by substituting the hydroxyl proton with deuterium, can further refine the structural determination.

Table 1: Hypothetical Rotational Constants for a Conformational Isomer of this compound

| Parameter | Symbol | Hypothetical Value (MHz) |

| Rotational Constant A | A | 3500.1234 |

| Rotational Constant B | B | 2100.5678 |

| Rotational Constant C | C | 1800.9101 |

These constants would be used to calculate the moments of inertia and subsequently fit a molecular structure, providing definitive information on the arrangement of atoms in the gas phase.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, the use of advanced NMR techniques, particularly those involving the ¹⁹F nucleus, is indispensable.

Fluorine-19 NMR is a highly sensitive technique that provides detailed information about the chemical environment of fluorine atoms in a molecule. acs.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. Furthermore, ¹⁹F NMR spectra exhibit a much wider range of chemical shifts compared to proton (¹H) NMR, which minimizes signal overlap and enhances spectral dispersion. nih.gov

The chemical shift of a ¹⁹F nucleus is extremely sensitive to the electronic environment, making it an excellent probe for inductive and steric effects. dovepress.comcolorado.edu In this compound, the fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments. This would result in distinct signals in the ¹⁹F NMR spectrum. The through-space and through-bond couplings between fluorine atoms (²JFF, ³JFF) and between fluorine and hydrogen atoms (²JHF, ³JHF) provide crucial information for stereochemical assignment. acs.org The magnitude of these coupling constants can help to determine the relative orientation of the atoms.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| F_A (cis to OH) | -140 to -160 | ²J(FA-FB) = 150-170, ³J(FA-H) = 5-10 |

| F_B (trans to OH) | -165 to -185 | ²J(FB-FA) = 150-170, ³J(FB-H) = 1-5 |

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values would depend on the solvent and specific conformation.

While one-dimensional NMR provides a wealth of information, complex molecules often require multi-dimensional NMR experiments for unambiguous structural assignment. nih.gov These techniques correlate different nuclei through their scalar couplings, allowing for the establishment of connectivity and spatial relationships.

For this compound, several multi-dimensional NMR experiments would be particularly useful:

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, establishing longer-range connectivity.

¹⁹F-¹³C HETCOR (Heteronuclear Correlation): Correlates fluorine and carbon atoms, which is essential for assigning the fluorinated carbons. mdpi.com

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): Identifies fluorine atoms that are spin-coupled to each other, helping to trace the fluorine network within the molecule. nih.gov

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of hydrogen and fluorine atoms, which is crucial for determining the preferred conformation and stereochemistry.

Table 3: Key Multi-dimensional NMR Experiments for this compound

| Experiment | Information Obtained |

| ¹H-¹³C HSQC/HMBC | C-H connectivity and molecular backbone |

| ¹⁹F-¹³C HETCOR | C-F connectivity |

| ¹⁹F-¹⁹F COSY | F-F connectivity and coupling networks |

| ¹H-¹⁹F HOESY | Through-space H-F proximities for conformational analysis |

The combination of these experiments would allow for a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals, providing a detailed picture of the molecule's structure in solution. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing insights into molecular structure and bonding, such as ring strain.

For this compound, IR and Raman spectra would exhibit characteristic bands for the O-H, C-H, C-F, and C-C bonds. The O-H stretching vibration would appear as a broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-F stretching vibrations would produce strong absorptions in the IR spectrum in the region of 1000-1400 cm⁻¹.

The vibrational modes of the cyclopropane (B1198618) ring are particularly interesting. The high degree of ring strain in cyclopropanes influences the frequencies of the ring deformation and breathing modes. In the case of this compound, the substitution with four fluorine atoms would significantly affect these vibrational frequencies. A comparison of the experimental IR and Raman spectra with theoretical calculations can lead to a detailed assignment of the observed vibrational modes. nih.govtib.eu

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group / Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200 - 3600 | IR (strong, broad) |

| C-H stretch | 2900 - 3100 | IR (medium), Raman (medium) |

| C-F stretches | 1000 - 1400 | IR (strong) |

| Cyclopropane ring breathing | 1200 - 1300 | Raman (strong) |

| Cyclopropane ring deformations | 800 - 1000 | IR (medium), Raman (medium) |

By analyzing these vibrational modes, valuable information about the functional groups present and the inherent strain of the tetrafluorinated cyclopropane ring can be obtained.

Role of Fluorinated Alcohols As Reaction Media in Chemical Transformations Relevant to Fluorinated Cyclopropanols

Solvent Effects of Fluorinated Alcohols on Reaction Kinetics and Selectivity

The use of fluorinated alcohols as a reaction medium can profoundly influence both the rate and selectivity of chemical reactions. rsc.orgresearchgate.net Their ability to engage in strong hydrogen bonds without acting as potent nucleophiles allows them to stabilize polar and cationic transition states, thereby accelerating reaction rates. nih.govresearchgate.net This effect has been observed in a variety of transformations, including C-H functionalization and cycloadditions. rsc.org

A key area where these solvent effects are prominent is in transition metal-catalyzed reactions, such as cyclopropanation. For instance, studies on dirhodium tetracarboxylate-catalyzed cyclopropanation reactions show that switching the solvent from a non-polar medium like dichloromethane (B109758) (DCM) to HFIP can dramatically alter the enantioselectivity. acs.org In the cyclopropanation of 1-hexene (B165129) with an aryldiazoacetate, using the catalyst Rh₂(S-NTTL)₄ resulted in a considerable improvement in enantiomeric excess (ee) when HFIP was used as the solvent compared to DCM. acs.org Even more striking, with the Rh₂(S-TCPTAD)₄ catalyst, the reaction produced the opposite enantiomer upon changing the solvent from DCM to HFIP, demonstrating a complete reversal of enantioselectivity. acs.org This highlights the powerful role of HFIP in modulating the chiral environment of the catalytic system.

The empirical optimization of reaction conditions has often led to the selection of fluorinated alcohols. In the synthesis of piperarborenine cores, the use of HFIP was found to be a critical parameter for achieving an efficient arylation of cyclobutane (B1203170) derivatives, a transformation analogous to those involving cyclopropanes. rsc.org

Table 1: Effect of HFIP Solvent on Enantioselectivity of Rhodium-Catalyzed Cyclopropanation of 1-Hexene

| Catalyst | Alkene | Aryldiazoacetate | Solvent | Enantiomeric Excess (% ee) |

| Rh₂(S-NTTL)₄ | 1-Hexene | Ethyl 2-diazo-2-(p-tolyl)acetate | DCM | 58 |

| Rh₂(S-NTTL)₄ | 1-Hexene | Ethyl 2-diazo-2-(p-tolyl)acetate | HFIP | 75 |

| Rh₂(S-TCPTAD)₄ | 1-Hexene | Ethyl 2-diazo-2-(p-tolyl)acetate | DCM | 70 |

| Rh₂(S-TCPTAD)₄ | 1-Hexene | Ethyl 2-diazo-2-(p-tolyl)acetate | HFIP | -51 (enantiomeric switch) |

This table illustrates the significant impact of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) on the enantioselectivity of a cyclopropanation reaction compared to dichloromethane (DCM). Data sourced from J. Am. Chem. Soc. research findings. acs.org

Hydrogen Bonding and Ionizing Power Effects in Catalytic Transformations

The efficacy of fluorinated alcohols as reaction media is largely attributed to their unique combination of strong hydrogen-bond donating (HBD) capabilities and high ionizing power. researchgate.netresearchgate.net The electron-withdrawing fluorine atoms render the hydroxyl proton significantly more acidic compared to non-fluorinated alcohols, enhancing their HBD strength. wikipedia.orgacs.org This allows them to activate electrophiles and stabilize anionic species through hydrogen bonding. nih.gov

Computational and experimental studies have revealed that fluorinated alcohols like TFE exist not just as monomers but as H-bonded aggregates (dimers and trimers) in solution. nih.govresearchgate.netnih.gov This aggregation leads to a cooperative enhancement of H-bond donor ability at the terminal hydroxyl group, a phenomenon termed the "booster effect." nih.gov These higher-order aggregates are believed to be the catalytically active species, playing a more crucial role than monomers in promoting reactions. nih.gov

Furthermore, the high ionizing power of these solvents is critical for stabilizing cationic intermediates that may form during a reaction. researchgate.netacs.org This property is essential in transformations that proceed through ionic pathways, such as certain ring-opening reactions or Friedel-Crafts-type alkylations. researchgate.net The stabilization is proposed to occur through intermolecular charge-dipole interactions between the positive charge of the cation and the C-F dipoles of the surrounding solvent molecules. acs.org In some cases, the combination of a fluorinated alcohol with a weakly coordinating fluorine-containing anion can further enhance reaction yields by stabilizing these cationic intermediates. acs.org

Table 2: Properties of Common Fluorinated Alcohols

| Compound Name | Formula | pKa (in water) | Boiling Point (°C) | Density (g/mL) |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4 | 74 | 1.38 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | 59 | 1.60 |

| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | 5.4 | 45 | 1.69 |

This table compares the physical and acidic properties of several common fluorinated alcohols, highlighting the increase in acidity with the number of fluorine substituents. Data sourced from various chemical references. wikipedia.orgacs.orgwikipedia.orgsigmaaldrich.com

Mechanistic Implications of Fluorinated Alcohol Solvents in Ring-Opening and Other Reactions

Fluorinated alcohols are particularly effective at promoting ring-opening reactions of strained rings like epoxides and aziridines, which share structural similarities with cyclopropanes. researchgate.netarkat-usa.org These solvents facilitate reactions that often require strong Lewis acids by acting as Brønsted acids to activate the substrate. researchgate.net The mechanism involves the fluorinated alcohol forming a hydrogen bond with the heteroatom of the epoxide, which polarizes the C-O bond, increases the electrophilicity of the ring carbons, and facilitates nucleophilic attack. researchgate.netarkat-usa.org

The reaction pathway can be influenced by the nature of the nucleophile. For reactions of epoxides with carbon nucleophiles, mechanistic studies suggest a continuum between a purely ionic mechanism and an Sₙ2-type process. researchgate.net Stronger nucleophiles may favor a direct Sₙ2 attack, while weaker nucleophiles may proceed through a more carbocationic intermediate, which is effectively stabilized by the high ionizing power of the fluorinated alcohol solvent. researchgate.net

In transformations directly relevant to fluorinated cyclopropanols, such as the reactions of gem-difluorocyclopropanes, the mechanism can be different. A transition-metal-free double indolylation of gem-difluorocyclopropanes was found to proceed not through activation of the C-F bond, but via a base-mediated elimination of hydrogen fluoride (B91410) to form a cyclopropene (B1174273) intermediate. This is then followed by a sequence of nucleophilic additions by the indole. acs.org While this specific reaction does not use a fluorinated alcohol as the solvent, it highlights a key reactivity pattern for fluorinated cyclopropanes—elimination to form strained alkenes. In such a pathway, the role of a fluorinated alcohol solvent would be to mediate the acidity and basicity of the medium and to stabilize the ionic intermediates involved in the subsequent addition steps. This suggests that for a compound like 2,2,3,3-Tetrafluorocyclopropan-1-ol, reactions could be directed towards either ring-opening or elimination-addition pathways depending on the reagents and the unique properties of the fluorinated solvent system.

Q & A

Q. What are the critical physical properties of 2,2,3,3-Tetrafluoropropan-1-ol, and how do they influence experimental design?

Answer: Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 109.5 ± 0.0 °C at 760 mmHg

- Melting Point : -15 °C

- Molecular Weight : 132.06 g/mol

These properties impact solvent selection, reaction temperature control, and purification methods. For example, its high density and low melting point suggest suitability for low-temperature reactions in polar solvents. Researchers should use inert atmospheres during distillation to avoid decomposition at elevated temperatures .

Q. What synthetic routes are available for 2,2,3,3-Tetrafluoropropan-1-ol, and how can purity be optimized?

Answer: While direct synthesis methods are not explicitly detailed in the evidence, analogous fluorinated alcohols (e.g., 2,3,3-Trifluoro-2-propen-1-ol) are synthesized via reactions between fluorinated aldehydes and alcohols under controlled conditions . For 2,2,3,3-Tetrafluoropropan-1-ol:

Fluorination of Propanol : Use sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to replace hydroxyl hydrogens with fluorine atoms.

Purification : Employ fractional distillation or column chromatography with fluorinated stationary phases to isolate high-purity product (>98%).

Validate purity via ¹⁹F NMR and GC-MS to detect residual fluorinating agents or byproducts .

Advanced Research Questions

Q. How does 2,2,3,3-Tetrafluoropropan-1-ol compare to other fluorinated alcohols in rheological studies, and what experimental methods can resolve contradictory viscosity data?

Answer: Evidence shows that fluorinated alcohols like 2,2,3,3-Tetrafluoropropan-1-ol exhibit unique rheological behaviors due to fluorine’s electronegativity and steric effects. For example:

- Viscosity Trends : Its kinematic viscosity aligns with 1H,1H-pentafluoropropan-1-ol but diverges from non-fluorinated propan-1-ol due to stronger intermolecular interactions .

- Contradiction Resolution : Use temperature-controlled viscometry paired with molecular dynamics simulations to disentangle thermal effects from structural contributions. Validate data against density functional theory (DFT) calculations of hydrogen-bonding networks .

Q. How can 2,2,3,3-Tetrafluoropropan-1-ol be utilized as an enzyme inhibitor, and what experimental designs validate its mechanism?

Answer: Fluorinated alcohols are studied for enzyme inhibition via:

Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorometric assays (e.g., tryptophan fluorescence quenching) to assess binding affinity.

Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize interactions between the compound’s trifluoromethyl groups and enzyme active sites.

Comparative Studies : Contrast with non-fluorinated analogs to isolate fluorine-specific effects on binding entropy and enthalpy .

Q. How can conflicting spectral data (e.g., ¹H vs. ¹⁹F NMR) for 2,2,3,3-Tetrafluoropropan-1-ol derivatives be resolved?

Answer: Spectral contradictions often arise from dynamic fluorine exchange or solvent effects. Mitigation strategies include:

- Low-Temperature NMR : Suppress exchange broadening by acquiring spectra at -40°C in deuterated DMSO or acetone.

- 2D NMR : Use HSQC or HMBC to correlate ¹H and ¹⁹F signals, clarifying coupling patterns.

- Computational Validation : Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What role does 2,2,3,3-Tetrafluoropropan-1-ol play in synthesizing fluorinated pharmaceuticals, and how can reaction yields be maximized?

Answer: As a fluorinated building block, it is used to:

Introduce Fluorine : Synthesize trifluoromethylated intermediates via nucleophilic substitution (e.g., SN2 with alkyl halides).

Optimization : Use microwave-assisted synthesis to enhance reaction rates and yields. For example, coupling with aryl boronic acids under Pd catalysis achieves >80% yield in 30 minutes.

Byproduct Control : Monitor for defluorination using ¹⁹F NMR and employ scavengers (e.g., polymer-supported bases) to trap acidic byproducts .

Q. Safety and Compliance

Q. What safety protocols are essential when handling 2,2,3,3-Tetrafluoropropan-1-ol?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.